

Biological Activity and Applications of Z-Protected Tyrosine Peptides: A Technical Guide

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Compound of Interest

Compound Name: Z-Tyr-Tyr-OH

CAS No.: 10417-83-1

Cat. No.: B578078

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Executive Summary

In peptide chemistry, the benzyloxycarbonyl (Z or Cbz) group is traditionally viewed as a transient amine-protecting moiety used during synthesis. However, when conjugated to tyrosine—an amino acid rich in hydrogen-bonding potential and aromaticity—the resulting Z-protected tyrosine (Z-Tyr) motif transcends its role as a mere synthetic intermediate. The Z-group introduces critical physicochemical properties, including enhanced hydrophobicity, π - π stacking capabilities, and steric bulk.

This technical guide explores the autonomous biological and supramolecular activities of Z-Tyr peptides, focusing on three cutting-edge applications: entropy-driven protocell coacervation, targeted covalent inhibition of viral entry proteases, and stimulus-responsive gene delivery systems.

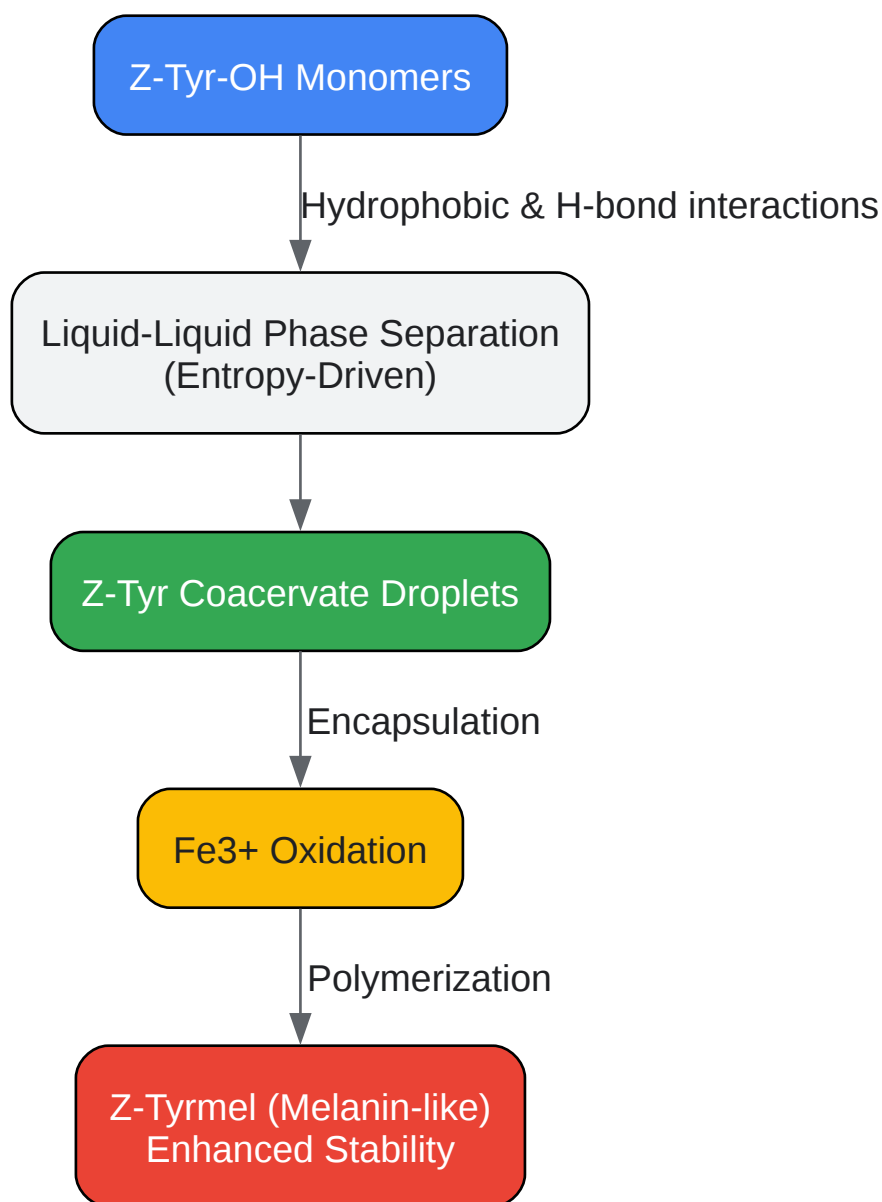
Supramolecular Self-Assembly: Entropy-Driven Coacervates and Prebiotic Protocells

The self-assembly of single-component amino acids into highly ordered structures is governed by a delicate balance of intermolecular forces. Z-Tyr-OH exhibits a unique propensity to undergo Liquid-Liquid Phase Separation (LLPS), forming membraneless coacervate droplets.

Mechanistic Causality of Z-Tyr Phase Separation

Coacervate formation relies on the interplay between peptide-peptide and peptide-water interactions. The Z-modification shifts the octanol-water partition coefficient ($\log P$) of tyrosine into an optimal "Goldilocks" zone (0.9–3.5)[1].

- **Hydrophobic Collapse:** The benzyl ring of the Z-group drives entropy-driven water release, initiating initial aggregation.
- **Directional Stabilization:** The phenolic hydroxyl of the tyrosine side chain and the carbamate linkage provide highly directional hydrogen-bonding networks, preventing the transition from a liquid coacervate to a solid amorphous precipitate.
- **Prebiotic Pigment Synthesis:** When Z-Tyr coacervates encapsulate transition metals like Fe³⁺, they undergo rapid, compartmentalization-enhanced oxidation to form melanin-like derivatives (Z-Tyrmel), which exhibit broadband visible absorption and enhanced colloidal stability[2].



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Pathway of Z-Tyr-OH self-assembly into coacervates and melanin-like protocells.

Protocol: Preparation and Validation of Z-Tyr Coacervates

To ensure a self-validating experimental setup, the liquid nature of the coacervates must be confirmed dynamically to rule out solid aggregation.

Step-by-Step Methodology:

- Monomer Dissolution: Dissolve Z-Tyr-OH in a 100 mM Tris-HCl buffer (pH 8.0) to a final concentration of 10 mM.
- Phase Separation Induction: Gradually lower the pH to 5.5 using 0.1 M HCl. The solution will become turbid, indicating LLPS.
- Oxidative Doping (Optional): Introduce 1 mM FeCl₃ into the coacervate suspension. Incubate at room temperature for 60 minutes to allow the formation of Z-Tyrmel.
- Self-Validation via FRAP: Load the droplets with a cationic fluorescent dye (e.g., methyl green). Perform Fluorescence Recovery After Photobleaching (FRAP) using confocal microscopy.
 - Causality Check: Rapid fluorescence recovery confirms the internal molecular mobility characteristic of a liquid coacervate. A marked reduction in recovery in the Fe³⁺-treated droplets validates the restricted mobility of the polymerized Z-Tyrmelstate.

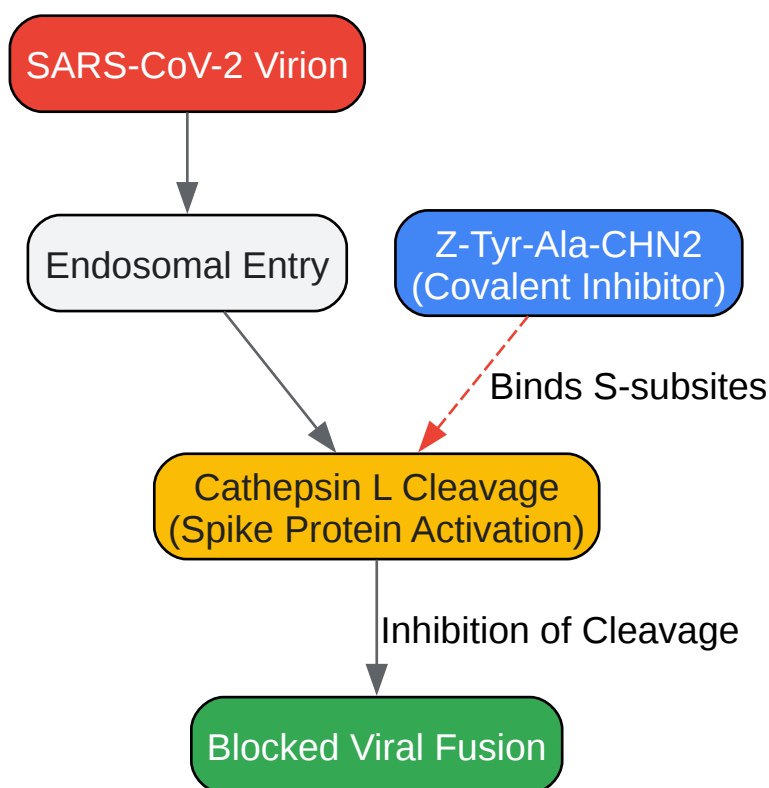
Protease Inhibition: Broad-Spectrum Antiviral Therapeutics

Z-protected tyrosine peptides serve as highly specific recognition sequences for cysteine proteases. The bulky, hydrophobic Z-group acts as an ideal pharmacophore to occupy the S-sites (specifically S2/S3 pockets) of enzymes like Cathepsin L and Caspase-1.

Z-Tyr-Ala-CHN₂ as a SARS-CoV-2 Entry Inhibitor

During the viral replication cycle, coronaviruses like SARS-CoV-2 utilize host proteases to cleave the Spike (S) protein, facilitating membrane fusion. While surface entry is mediated by TMPRSS2, endosomal entry is strictly dependent on Cathepsin L.

The small molecule Z-Tyr-Ala-CHN₂ integrates the S-pocket affinity of the Z-Tyr motif with a diazomethyl ketone (-CHN₂) covalent warhead. By irreversibly binding to the active site cysteine of Cathepsin L, it effectively halts the early phase of the viral infection cycle[3].



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Mechanism of Z-Tyr-Ala-CHN2 inhibiting SARS-CoV-2 endosomal entry via Cathepsin L.

Quantitative Antiviral Efficacy

The biological activity of Z-Tyr-Ala-CHN2 is highly cell-specific, depending entirely on the dominant viral entry pathway of the host cell. This differential activity provides a built-in mechanistic validation[4].

Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 across Cellular Backgrounds

Cell Line	Dominant Entry Pathway	EC 50(μ M)	CC 50(μ M)	Selectivity Index (SI)
HeLa-hACE2	Endosomal (Cathepsin L)	0.006	>25	>4100
A549-hACE2	Endosomal (Cathepsin L)	0.046	>25	>500
Caco-2	Surface (TMPRSS2)	>50.0	>50	N/A

Data Interpretation: The lack of efficacy in Caco-2 cells proves that Z-Tyr-Ala-CHN2 does not target the virus itself, but specifically neutralizes the host's Cathepsin L-mediated endosomal pathway.

Protocol: Phenotypic Screening for Viral Entry Inhibition

- Cell Seeding: Plate A549-hACE2 (test) and Caco-2 (control) cells in 96-well plates at 104 cells/well.
- Compound Treatment: Perform a serial dilution of Z-Tyr-Ala-CHN2 (ranging from 0.001 to 50 μ M) and pre-incubate cells for 2 hours.
- Viral Infection: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.
- Time-of-Addition Validation: To prove early-stage inhibition, run a parallel assay where the inhibitor is added 4 hours post-infection.
 - Causality Check: Efficacy should drop significantly in the post-infection cohort, self-validating that the Z-Tyr peptide acts exclusively on the entry phase (Cathepsin L) rather than viral replication machinery.

Supramolecular Gene Delivery: Z-Tyr Capped Polyrotaxanes

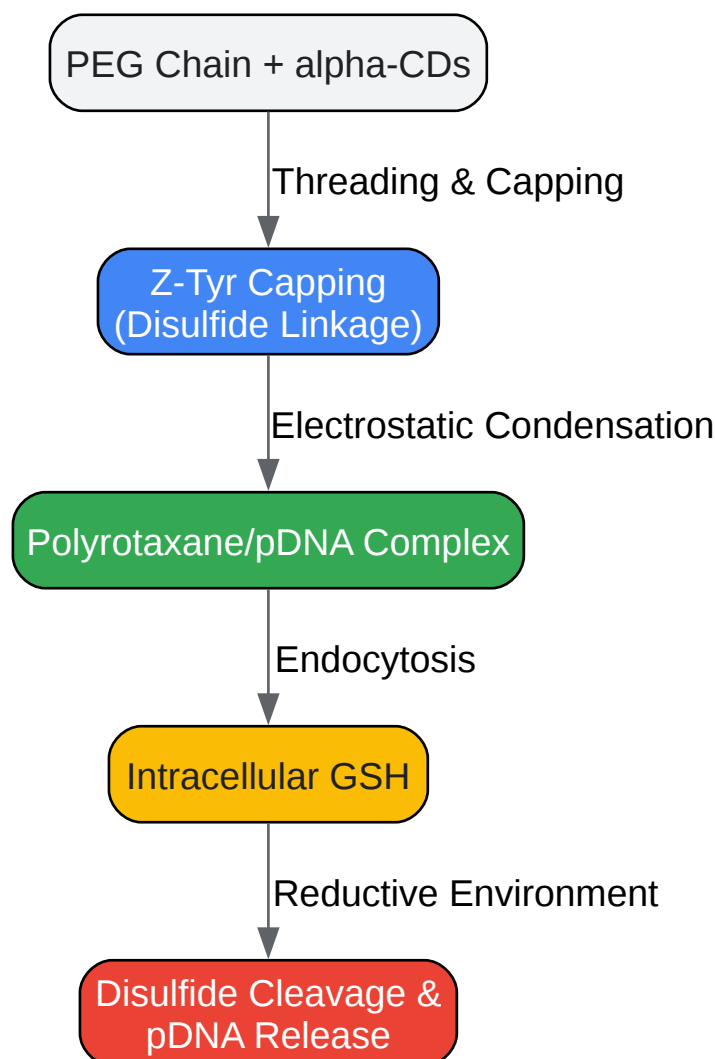
In advanced drug and gene delivery, cyclodextrin (CD)-based polyrotaxanes are utilized to condense plasmid DNA (pDNA). A critical engineering challenge is preventing the macrocyclic

CDs from prematurely "dethreading" from the polymer axis.

The Role of Z-Tyr as a Biocleavable Stopper

Z-Tyr is utilized as a bulky, hydrophobic capping group at the terminals of PEG chains. The steric bulk of the benzyloxycarbonyl and phenolic rings physically traps cationic α -CDs on the axis. Crucially, the Z-Tyr cap is attached via a disulfide linkage.

Upon endocytosis of the polyrotaxane/pDNA complex, the highly reductive intracellular environment—driven by elevated Glutathione (GSH) levels—cleaves the disulfide bond. The Z-Tyr caps are shed, the CDs dethread, and the pDNA is rapidly released into the cytosol, escaping endosomal degradation[5].



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Z-Tyr capped polyrotaxane workflow for GSH-triggered intracellular pDNA delivery.

Protocol: Assembly and GSH-Triggered Release

- Threading: Incubate amine-functionalized PEG (4 kDa) with an excess of dimethylaminoethyl-modified α -CDs in aqueous solution for 48 hours to form the pseudopolyrotaxane.
- Z-Tyr Capping: React the terminal amines of the PEG chain with Z-Tyr-OH derivatives containing a reducible disulfide linker using standard EDC/NHS coupling chemistry. Purify via dialysis.
- Condensation: Mix the resulting cationic polyrotaxane with pDNA at an N/P ratio of 10. Confirm condensation via Atomic Force Microscopy (AFM).
- Release Validation: Incubate the complexes in a buffer containing 10 mM GSH (mimicking cytosolic conditions) vs. 10 μ M GSH (extracellular conditions).
 - Causality Check: Run the samples on an agarose gel. The 10 mM GSH lane will show a distinct pDNA band migrating freely (confirming Z-Tyr cap cleavage and dethreading), while the 10 μ M lane will show DNA retained in the loading well.

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